N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridine ring, and a thiadiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiadiazole is a type of organic compound that contains a five-membered C2NS2 ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyridine rings are aromatic and planar, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, pyridine, and thiadiazole rings. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the imidazole and pyridine rings could potentially make the compound basic .Scientific Research Applications
DNA Recognition and Gene Expression Modulation
N-Methyl imidazole and N-methyl pyrrole-containing polyamides, including compounds structurally related to N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, target specific DNA sequences in the minor groove of DNA. This mechanism allows them to control gene expression in diseases like cancer. The binding of these compounds to DNA can inhibit heat-induced nucleosome sliding and transcription by RNA polymerase, highlighting their potential as molecular probes or therapeutic agents (Chavda et al., 2010).
Antitubercular Activity
Compounds with the imidazo[1,2-a]pyridine core structure, similar to the one , have shown promising antitubercular properties. For instance, a series of imidazo[1,2-a]pyridine carboxamides bearing a phenoxyethyl moiety demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Wu et al., 2016). Similarly, derivatives of imidazo[1,2-a]pyridine-8-carboxamides emerged as a novel antimycobacterial lead, selective for Mycobacterium tuberculosis with no activity on other pathogens (Ramachandran et al., 2013).
Antiviral Properties
Imidazo[1,2-a]pyridines, structurally related to the compound , have also been investigated for their antiviral properties. One such study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed their potential as antirhinovirus agents. This class of compounds, through specific structural modifications, exhibited promising activity against human rhinovirus, an important pathogen in respiratory infections (Hamdouchi et al., 1999).
Cancer Treatment
Imidazo[4,5-c]pyridine-7-carboxamide derivatives, including structures akin to this compound, have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme important in DNA repair. These compounds have shown strong inhibition against PARP-1 and potentiated the cytotoxicity of other cancer treatments in cell lines, indicating their potential role in cancer therapy (Zhu et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-3-11-13(22-19-18-11)14(21)17-10-4-5-12(16-8-10)20-7-6-15-9-20/h4-9H,2-3H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVODGXOAARJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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